1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester
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Overview
Description
1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester is a complex organic compound with a unique structure that combines a pyrrole ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1H-Pyrrole-3-carboxylic acid, 5-(3-benzyloxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-, ethyl ester include:
Phenylboronic acid: A boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron.
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C22H21NO4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (5E)-4-hydroxy-2-methyl-5-[(3-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-26-22(25)20-15(2)23-19(21(20)24)13-17-10-7-11-18(12-17)27-14-16-8-5-4-6-9-16/h4-13,24H,3,14H2,1-2H3/b19-13+ |
InChI Key |
QDMKGWHCRSCHGS-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)OCC3=CC=CC=C3)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)N=C1C)O |
Origin of Product |
United States |
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